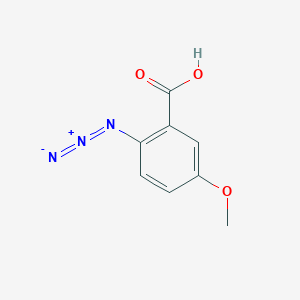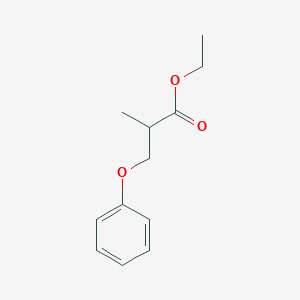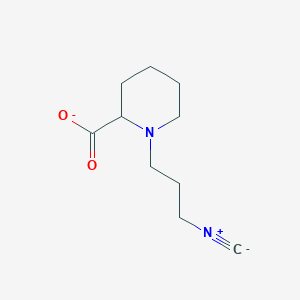![molecular formula C20H20FN3 B12584275 3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine CAS No. 647016-52-2](/img/structure/B12584275.png)
3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine is an organic compound that features a piperidine ring substituted with a fluorophenyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Substitution Reaction: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Coupling with Piperidine: The final step involves coupling the imidazole derivative with piperidine under basic conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various nucleophiles to the aromatic ring.
Scientific Research Applications
3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context but often involve modulation of signal transduction pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: An intermediate in the synthesis of selective serotonin reuptake inhibitors.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A compound with similar structural motifs used in medicinal chemistry.
Uniqueness
3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazole ring and fluorophenyl group make it a versatile scaffold for drug development and organic synthesis.
Properties
CAS No. |
647016-52-2 |
|---|---|
Molecular Formula |
C20H20FN3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine |
InChI |
InChI=1S/C20H20FN3/c21-17-10-8-14(9-11-17)18-19(16-7-4-12-22-13-16)24-20(23-18)15-5-2-1-3-6-15/h1-3,5-6,8-11,16,22H,4,7,12-13H2,(H,23,24) |
InChI Key |
SLNMPJATMUXDFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene](/img/structure/B12584192.png)
![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)
![2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane](/img/structure/B12584198.png)
![6-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-4-dodecyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12584212.png)
![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12584236.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)

![L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)-](/img/structure/B12584247.png)

![1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12584254.png)


